Sparteine is a tetracyclic quinolizidine alkaloid naturally occurring in plants of the Lupinus genus, specifically Lupinus argenteus var. stenophyllus []. It is classified as a chiral diamine due to its two nitrogen atoms embedded in its structure [, ]. In scientific research, sparteine serves primarily as a chiral ligand in asymmetric synthesis and as a probe drug for studying metabolic polymorphism [, , , , , ].
Synthesis Analysis
From (−)-cytisine: A three-step process involves converting (−)-cytisine into a (+)-sparteine surrogate, providing a gram-scale synthesis of this enantiomer [].
Resolution of racemic sparteine surrogate: Resolution via diastereomeric salt formation with (-)-O,O'-di-p-toluoyl-l-tartaric acid enables access to both enantiomers of the sparteine surrogate [].
From (S)-proline and resolved 2-piperidine ethanol: This method utilizes standard synthetic procedures but results in diamines lacking the bispidine framework of sparteine, leading to inferior enantioselectivity [].
Molecular Structure Analysis
Complexation with organolithiums: Sparteine readily forms complexes with organolithiums like n-butyllithium (nBuLi), s-butyllithium (sBuLi), and tert-butyllithium (tBuLi), leading to chiral organolithium reagents used in asymmetric deprotonation reactions [, , , ].
Formation of palladium complexes: Sparteine acts as a chiral ligand in palladium-catalyzed reactions, particularly in the aerobic oxidative kinetic resolution of secondary alcohols [, , , , ].
Mechanism of Action
Asymmetric Deprotonation: Sparteine coordinates to organolithium reagents, creating chiral complexes. These complexes exhibit enhanced reactivity and stereoselectivity, promoting the selective deprotonation of substrates, leading to enantioenriched products [, , , ].
Oxidative Kinetic Resolution: In palladium-catalyzed oxidative kinetic resolution, sparteine functions as both a chiral ligand and an exogenous base. It influences the enantioselectivity of the reaction by promoting selective deprotonation and β-hydride elimination of one enantiomer of the secondary alcohol substrate [, , ].
Physical and Chemical Properties Analysis
Chirality: Sparteine exists as a chiral molecule with two enantiomers. This chirality is crucial for its role as a chiral auxiliary in asymmetric synthesis [, , , , ].
Basicity: As a diamine, sparteine displays basicity, which is critical for its function as an exogenous base in reactions like deprotonation and palladium-catalyzed oxidations [, ].
Applications
Asymmetric Synthesis: Sparteine-mediated asymmetric deprotonation reactions are employed for the synthesis of enantioenriched compounds like α-substituted O-alkyl carbamates [].
Kinetic Resolution: Sparteine is utilized in palladium-catalyzed aerobic oxidative kinetic resolution, particularly in the resolution of secondary alcohols, leading to the isolation of enantiomerically pure compounds [, , ].
Metabolic Polymorphism: Sparteine serves as a probe drug for studying metabolic polymorphism, specifically the sparteine/debrisoquine oxidation polymorphism. This polymorphism affects the metabolism of various drugs, and sparteine helps identify individuals with deficient enzyme activity [, , , , , , , , , ].
Structural Studies: Sparteine and its complexes have been studied extensively using techniques like X-ray crystallography and NMR spectroscopy to understand its structure and the interactions with other molecules [, ].
Related Compounds
2-Dehydrosparteine
Compound Description: 2-Dehydrosparteine is a major metabolite of sparteine, formed via a highly stereoselective abstraction of the 2 beta-hydrogen atom []. The formation of this metabolite is part of a genetic polymorphism that affects the metabolism of many drugs and is under monogenic control [, , , ].
Relevance to Sparteine: 2-Dehydrosparteine is a direct metabolite of sparteine and serves as a key indicator in determining an individual's metabolic phenotype (extensive metabolizer (EM) or poor metabolizer (PM)) for drugs metabolized by the cytochrome P450 2D6 enzyme [, , , ]. This metabolic pathway is relevant to understanding how individuals might differently process sparteine and other drugs metabolized by the same enzymatic pathway.
5-Dehydrosparteine
Compound Description: 5-Dehydrosparteine is another major metabolite of sparteine, generated alongside 2-dehydrosparteine during sparteine metabolism [, , , ]. The ratio of 5-dehydrosparteine to 2-dehydrosparteine provides insights into the specific enzymes involved in sparteine metabolism.
Relevance to Sparteine: Similar to 2-dehydrosparteine, 5-dehydrosparteine is a direct metabolite of sparteine and plays a crucial role in phenotyping individuals based on their sparteine metabolism [, , , ]. The ratio of these two metabolites helps researchers understand the specific pathways of sparteine metabolism.
17-Oxosparteine
Compound Description: 17-Oxosparteine is an oxidized derivative of sparteine []. It serves as a useful compound in studying the one-electron oxidation mechanism of sparteine-like structures.
Relevance to Sparteine: Chemically oxidizing 17-oxosparteine helps researchers model the potential one-electron oxidation pathway of sparteine, offering insights into sparteine's metabolic processes []. This model compound allows researchers to study the oxidation mechanisms of sparteine in a controlled environment.
Debrisoquine
Compound Description: Debrisoquine is an antihypertensive drug that exhibits a genetic polymorphism in its metabolism, similar to sparteine [, , ]. This polymorphism is also linked to the cytochrome P450 2D6 enzyme.
Relevance to Sparteine: Debrisoquine and sparteine share a common metabolic pathway, both primarily metabolized by the CYP2D6 enzyme [, , ]. This makes debrisoquine a relevant compound in studying the genetic variations that influence the metabolism of sparteine and vice-versa.
Mephenytoin
Compound Description: Mephenytoin is an anticonvulsant drug that undergoes polymorphic metabolism, primarily catalyzed by the CYP2C19 enzyme []. This polymorphism influences mephenytoin's pharmacokinetic properties.
Relevance to Sparteine: While mephenytoin is metabolized by a different cytochrome P450 enzyme than sparteine, research shows that both the mephenytoin and sparteine oxidation polymorphisms can influence the pharmacokinetics of certain drugs, like citalopram []. Therefore, understanding the interplay between these polymorphisms is crucial for predicting drug interactions and individual responses to treatments.
Citalopram
Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) used to treat depression []. Its metabolism is partially dependent on both CYP2C19 (the mephenytoin polymorphism) and CYP2D6 (the sparteine polymorphism) enzymes.
Relevance to Sparteine: Citalopram's metabolic pathway highlights the interconnected nature of drug metabolism, with both the sparteine and mephenytoin polymorphisms influencing its pharmacokinetics []. This emphasizes the importance of considering multiple genetic factors when evaluating an individual's potential response to drug therapies.
Quinidine
Compound Description: Quinidine is an antiarrhythmic drug that acts as a potent inhibitor of the cytochrome P450 2D6 enzyme [, , ]. It is often used in research to study and characterize the activity of this enzyme.
Relevance to Sparteine: Quinidine's inhibitory effect on the CYP2D6 enzyme directly affects sparteine metabolism [, , ]. Researchers use quinidine to differentiate between various forms of CYP2D6 and to study the genetic variations associated with sparteine metabolism.
Pachycarpine
Compound Description: Pachycarpine is a drug with antiarrhythmic properties, and its oxidation in the body is believed to be genetically polymorphic, similar to sparteine and debrisoquine [, ].
Relevance to Sparteine: The suggested polymorphic oxidation of pachycarpine hints at a potential connection with the sparteine/debrisoquine oxidation polymorphism, potentially sharing a common enzymatic pathway [, ]. This makes pachycarpine a relevant compound for further investigation in the context of pharmacogenetic variability.
Sulphaphenazole
Compound Description: Sulphaphenazole is a sulfonamide antibiotic known to inhibit the cytochrome P450 enzyme responsible for tolbutamide metabolism []. It exhibits selectivity in its inhibition of cytochrome P450 enzymes.
Relevance to Sparteine: While sulphaphenazole inhibits tolbutamide metabolism, it does not appear to affect the oxidation of sparteine, antipyrine, or cortisol []. This selectivity makes it a useful tool in research to understand the specificities of different cytochrome P450 enzymes and their roles in drug metabolism.
Tolbutamide
Compound Description: Tolbutamide is an oral antihyperglycemic agent whose metabolism is primarily mediated by a specific cytochrome P450 enzyme, which is inhibited by sulphaphenazole [].
Relevance to Sparteine: Although tolbutamide itself is not directly structurally related to sparteine, its metabolism, particularly the inhibitory effects of sulphaphenazole on it, helps researchers understand the selectivity and potential interactions of drugs metabolized by different cytochrome P450 enzymes, including the one responsible for sparteine metabolism [].
Antipyrine
Compound Description: Antipyrine is an analgesic and antipyretic drug primarily metabolized by cytochrome P450 enzymes in the liver []. It is often used as a probe drug in clinical pharmacology to assess an individual's drug-metabolizing capacity.
Relevance to Sparteine: Similar to tolbutamide, antipyrine is not structurally related to sparteine, but its metabolism, particularly its lack of interaction with sulphaphenazole, provides insights into the specificity of cytochrome P450 enzyme inhibition and its implications for the metabolism of other drugs, including sparteine [].
Cortisol
Compound Description: Cortisol is a steroid hormone produced by the adrenal glands, and its metabolism is influenced by cytochrome P450 enzymes, specifically the CYP3A4 enzyme [].
Relevance to Sparteine: While not structurally similar to sparteine, cortisol's metabolism, especially its lack of interaction with sulphaphenazole, aids in understanding the selectivity of cytochrome P450 inhibition. This understanding can be extrapolated to the metabolism of other drugs, like sparteine, that are metabolized by different cytochrome P450 enzymes [].
Lupanine
Compound Description: Lupanine is a quinolizidine alkaloid structurally related to sparteine. It's found in various lupin species and is a precursor to sparteine in some biosynthetic pathways [].
Relevance to Sparteine: Lupanine is a structural analogue of sparteine and can be converted to sparteine through chemical transformations []. This structural similarity makes it a relevant compound for studying the biosynthesis and potential pharmacological activities of sparteine.
(2,2-2H2)Sparteine, (6-2H)Sparteine, (10,10-2H2)Sparteine, (15,15-2H2)Sparteine, (17α-2H)Sparteine, (17β-2H)Sparteine, and (17,17-2H2)Sparteine
Compound Description: These are all deuterium-labeled isotopomers of sparteine []. Researchers use them to study the stereochemistry and kinetic isotope effects of sparteine metabolism.
Relevance to Sparteine: These isotopomers are essential tools for elucidating the specific mechanisms and pathways involved in sparteine metabolism [, ]. By analyzing the fate of the deuterium labels, researchers gain valuable insights into the stereoselectivity and kinetic parameters of the enzymatic reactions involved.
(17α-2H)Lupanine and (17β-2H)Lupanine
Compound Description: These are deuterium-labeled isotopomers of lupanine [], used alongside the labeled sparteine variants to study the stereochemistry and kinetic isotope effects of lupanine's conversion to sparteine.
Relevance to Sparteine: These lupanine isotopomers contribute to understanding the biosynthetic pathway from lupanine to sparteine []. By analyzing their metabolism, researchers can determine the stereochemical course of this transformation.
N-Boc Pyrrolidine
Compound Description: N-Boc pyrrolidine (N-(tert-butoxycarbonyl)pyrrolidine) is a protected form of the amino acid proline, often used in organic synthesis as a building block for more complex molecules [, ].
Relevance to Sparteine: N-Boc pyrrolidine is a substrate in asymmetric deprotonation reactions, where sparteine and its surrogates act as chiral ligands to induce enantioselectivity [, ]. These reactions highlight sparteine's utility as a chiral auxiliary in asymmetric synthesis.
(+)-Sparteine Surrogate
Compound Description: The (+)-sparteine surrogate is a synthetic compound designed to mimic the structural and functional properties of (+)-sparteine, a less readily available enantiomer of the naturally occurring (–)-sparteine [, , , ].
Relevance to Sparteine: This surrogate offers a more accessible alternative to (+)-sparteine for use in asymmetric synthesis and other applications [, , , ]. Its development emphasizes the importance of sparteine's chirality in its biological and chemical activities.
(–)-α-Isosparteine
Compound Description: (–)-α-Isosparteine is a stereoisomer of sparteine, differing in the configuration at one or more of its stereocenters. It occurs naturally, although less commonly than sparteine [, ].
Relevance to Sparteine: (-)-α-Isosparteine's structural similarity to sparteine makes it relevant for investigating the structure-activity relationships of these alkaloids, particularly in the context of their pharmacological properties and potential applications in asymmetric synthesis [, ].
2-Phenylsparteine, 2-(p-Tolyl)sparteine, 15-Phenylsparteine, 2-Phenyl-2-dehydrosparteine, 2-(p-Tolyl)-2-dehydrosparteine and 15-Phenyl-14-dehydrosparteine
Compound Description: These are aryl-substituted derivatives of sparteine and dehydrosparteine, synthesized and studied to understand the fragmentation patterns of bis-quinolizidine alkaloids in mass spectrometry [].
Relevance to Sparteine: These derivatives aid in interpreting the mass spectra of sparteine and its related compounds []. Their study provides insights into the characteristic fragmentation pathways of these alkaloids, which can be valuable for their identification and structural analysis.
[(6)Li]-i-PrLi Complexes
Compound Description: These are organolithium complexes formed by the reaction of i-PrLi (isopropyllithium) with (6)Li-enriched lithium and complexed with chiral diamines like (-)-sparteine or (+)-sparteine surrogate []. These complexes are crucial for asymmetric deprotonation reactions.
Relevance to Sparteine: The formation and structure of these complexes, particularly the differences observed between complexes with (-)-sparteine and (+)-sparteine surrogate, underscore the importance of the chiral ligand in controlling the stereoselectivity of asymmetric deprotonation reactions []. They showcase sparteine's ability to induce chirality in chemical reactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent CDK1/cyclin B and CDK2/cyclin A3 inhibitor (IC50 values are 9.5 and 5.4 nM for CDK1/cyclin B and CDK2/cyclin A3 respectively). Antiproliferative agent. Inhibits CDK4/D1, DYRK1A, PDK1 ROCKII (IC50 values are 1.6, 0.9, 0.8 and 0.6 μM respectively). Induces G2/M cell cycle arrest. Shows antitumor effects in vivo. Cyclin-dependent kinases (CDKs) play a key role in regulating cell division by phosphorylating distinct substrates in different phases of the cell cycle. Cell cycle deregulation in many cancers often results from altered CDK activity. Thus, CDKs are potential pharmacological targets for anticancer agents. NU 6102 is a potent inhibitor of Cdk1 and Cdk2 with Ki values of 9 and 6 nM and IC50 values of 9.5 and 5.4 nM, respectively. NU 6102 inhibits Cdk4 activity with an IC50 value of 1.6 μM, suggesting it is most selective for Cdk2.3 Time-lapse videomicroscopy reveals that 20 μM NU 6102 delays cell entry into mitosis where most cells appear to eventually complete mitotic division but cannot correctly undergo cytokinesis, and hence become binucleated with an abnormal number of centrosomes. In SKUT-1B cancer cells a 24 h exposure to NU 6102 induced G2 arrest, inhibition of target protein phosphorylation, and cytotoxicity with an LC50 value of 2.6 μM. Potent CDK1/cyclin B (IC50 = 9.5nM) and CDK2/cyclin A3 (IC50 = 5.4nM) inhibitor. 1,000-fold more potent than NU2058. Selective for CDK1 and CDK2 compared to CDK4/D1 (IC50 = 1.6uM), DYRK1A (IC50 = 0.9uM), PDK1 (IC50 = 0.8uM) and ROCKII (IC50 = 0.6uM). Inhibits cell growth. NU6102 is a potent inhibitor of Cdk1 and Cdk2 with Ki values of 9 and 6 nM and IC50 values of 9.5 and 5.4 nM, respectively. NU 6102 inhibits Cdk4 activity with an IC50 value of 1.6 μM
N-Trifluoroacetyladriamycin is a metabolite of valrubicin. Valrubicin (N-trifluoroacetyladriamycin-14-valerate, trade name Valstar) is a chemotherapy drug used to treat bladder cancer. Valrubicin is a semisynthetic analog of the anthracycline doxorubicin, and is administered by infusion directly into the bladder. It was originally launched as Valstar in the U.S.